N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
CAS No.:
VCID: VC8669026
Molecular Formula: C17H14BrNO4
Molecular Weight: 376.2 g/mol
* For research use only. Not for human or veterinary use.
![N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide -](/images/structure/VC8669026.png)
Description |
N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b]14dioxin-6-yl)acetamide is a synthetic organic compound. Its structure suggests it belongs to the class of benzodioxin derivatives with an acetamide functional group and a bromobenzoyl moiety. These structural features indicate potential applications in medicinal chemistry, particularly in drug discovery for antimicrobial, anticancer, or enzyme inhibition activities. Key Structural Features:
Medicinal ChemistryCompounds with similar structures are often investigated for their biological activities:
Molecular Docking StudiesThe compound's structural features make it a candidate for computational studies to predict interactions with biological targets such as enzymes or receptors. Synthesis OverviewWhile specific details about this compound's synthesis are unavailable in the search results, similar compounds are typically synthesized via:
Analytical CharacterizationTo confirm the structure and purity of the compound, standard analytical techniques would be employed:
Hypothetical Data Table
Future Research DirectionsTo explore its full potential:
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Product Name | N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide | ||||||||||||
Molecular Formula | C17H14BrNO4 | ||||||||||||
Molecular Weight | 376.2 g/mol | ||||||||||||
IUPAC Name | N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide | ||||||||||||
Standard InChI | InChI=1S/C17H14BrNO4/c1-10(20)19-14-9-16-15(22-6-7-23-16)8-13(14)17(21)11-2-4-12(18)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,19,20) | ||||||||||||
Standard InChIKey | ZCNMCMKOFQQHHO-UHFFFAOYSA-N | ||||||||||||
SMILES | CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Br)OCCO2 | ||||||||||||
Canonical SMILES | CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Br)OCCO2 | ||||||||||||
PubChem Compound | 1272376 | ||||||||||||
Last Modified | Apr 15 2024 |
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